3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine
Description
This compound is a heterocyclic small molecule featuring a triazolopyridazine core substituted with a cyclopropyl group at position 3, a pyrrolidine sulfonamide moiety at position 1, and a 3,5-difluorobenzenesulfonyl group. The triazolopyridazine scaffold is known for its metabolic stability and π-π stacking interactions in biological systems, while the cyclopropyl group may enhance rigidity and lipophilicity .
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O3S/c20-14-7-15(21)9-16(8-14)30(27,28)25-6-5-12(10-25)11-29-18-4-3-17-22-23-19(13-1-2-13)26(17)24-18/h3-4,7-9,12-13H,1-2,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOZSBHNBZIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC(=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. The initial step might include the formation of the triazolopyridazine core through cyclization reactions. Subsequent steps involve the introduction of the cyclopropyl group and the difluorobenzenesulfonyl group via nucleophilic substitution reactions. Precise conditions such as temperature, solvents, and catalysts play a crucial role in ensuring high yields and purity.
Industrial Production Methods: On an industrial scale, the production of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine involves optimization of reaction conditions to achieve cost-effectiveness and scalability. Batch reactions and continuous flow chemistry are potential methods for large-scale production, ensuring consistent quality and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at various points in the molecule, particularly at the pyrrolidine ring and the triazolopyridazine core.
Reduction: Reduction reactions are less common due to the stability of the compound, but specific reagents can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic and electrophilic substitutions can occur, especially at the difluorobenzenesulfonyl and triazolopyridazine positions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Use of halogenated compounds, organolithium reagents.
Major Products: These reactions often lead to the formation of derivatives that maintain the core structure but possess modified functional groups, potentially altering their reactivity and applications.
Scientific Research Applications
This compound has been explored for its potential in various scientific research areas:
Chemistry: Its unique structure makes it a subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can serve as a probe in biological assays to understand cellular mechanisms.
Industry: Its stability and reactivity profile make it a candidate for material science research, particularly in developing new polymers or coatings.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The presence of the triazolopyridazine core allows for high-affinity binding to enzymes or receptors, influencing pathways such as signal transduction or enzyme inhibition. The difluorobenzenesulfonyl group may enhance the compound's lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analogue (RN: 1040641-64-2) |
|---|---|---|
| Molecular Formula | C₂₁H₂₀F₂N₆O₃S | C₂₀H₂₀F₂N₈O₂S |
| Molecular Weight | 498.49 g/mol | 498.50 g/mol |
| Sulfonyl Group Position | 3,5-Difluorophenyl | 2,4-Difluorophenyl |
| Heterocyclic Linker | Pyrrolidine (oxymethyl bridge) | Piperazine |
| Predicted logP (ChemAxon) | 2.8 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.12 (low) | 0.18 (moderate) |
Functional Implications
- However, the 3,5-difluoro substitution in the target compound could provide stronger σ-hole interactions in sulfonamide-protein binding .
Research Findings and Limitations
No direct bioactivity data for the target compound are available in the provided evidence. However, analogous triazolopyridazine derivatives have shown inhibitory activity against kinases and proteases, with IC₅₀ values in the nanomolar range . The lumping strategy (grouping structurally similar compounds) discussed in marine actinomycete research suggests that minor structural changes, such as fluorine positioning, can drastically alter bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
